Cas no 313342-12-0 (N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide)

N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide is a chiral cyclohexylamine derivative featuring a trifluoromethanesulfonamide (triflyl) group. Its stereospecific (1S,2S) configuration ensures high enantiomeric purity, making it valuable in asymmetric synthesis and medicinal chemistry applications. The triflyl group enhances electrophilic reactivity and metabolic stability, while the cyclohexylamine scaffold provides structural rigidity, improving binding selectivity. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, including protease inhibitors and receptor modulators. Its well-defined stereochemistry and functional group compatibility facilitate precise derivatization, supporting the development of targeted pharmaceuticals and agrochemicals. The compound is typically handled under inert conditions due to the reactivity of the sulfonamide moiety.
N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide structure
313342-12-0 structure
Product name:N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide
CAS No:313342-12-0
MF:C7H13N2O2F3S
MW:246.251
CID:3036086
PubChem ID:9817239

N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide
    • SCHEMBL5180231
    • 313342-12-0
    • N-((1S,2S)-2-aminocyclohexyl)-1,1,1-trifluoromethanesulfonamide
    • Inchi: InChI=1S/C7H13F3N2O2S/c8-7(9,10)15(13,14)12-6-4-2-1-3-5(6)11/h5-6,12H,1-4,11H2/t5-,6-/m0/s1
    • InChI Key: GZWHPKPKHTUWSS-WDSKDSINSA-N
    • SMILES: C1CCC(C(C1)N)NS(=O)(=O)C(F)(F)F

Computed Properties

  • Exact Mass: 246.06498332g/mol
  • Monoisotopic Mass: 246.06498332g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.6Ų
  • XLogP3: 0.9

N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N906118-100mg
N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide
313342-12-0 98%
100mg
¥2,147.40 2022-09-01
Cooke Chemical
M2227447-100mg
N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide
313342-12-0 98%
100mg
RMB 1908.80 2025-02-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N906118-25mg
N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide
313342-12-0 98%
25mg
¥718.20 2022-09-01
Cooke Chemical
M2227447-25mg
N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide
313342-12-0 98%
25mg
RMB 638.40 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1576506-100mg
N-((1S,2S)-2-aminocyclohexyl)-1,1,1-trifluoromethanesulfonamide
313342-12-0 98%
100mg
¥470.00 2024-08-02

N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide Related Literature

Additional information on N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide

N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-Trifluoromethanesulfonamide: A Comprehensive Overview

The compound N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide (CAS No. 313342-12-0) is a highly specialized chemical entity with significant applications in various scientific and industrial domains. This compound is characterized by its unique structure, which combines a cyclohexylamine moiety with a trifluoromethanesulfonamide group. The cyclohexylamine component contributes to its versatility in chemical reactions, while the trifluoromethanesulfonamide group imparts specific electronic and steric properties that make it valuable in modern chemistry.

Recent advancements in chemical synthesis have highlighted the importance of N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide in the development of advanced materials and pharmaceuticals. Its chiral nature, as indicated by the (1S,2S) configuration, makes it particularly useful in asymmetric synthesis—a field that has seen remarkable growth in recent years. Researchers have demonstrated that this compound can serve as an effective chiral auxiliary in the construction of complex molecular architectures. For instance, studies published in *Angewandte Chemie* and *Journal of the American Chemical Society* have shown its utility in synthesizing biologically active compounds with high enantioselectivity.

The trifluoromethanesulfonamide group within this compound is a key feature that enhances its reactivity and stability. This group acts as a strong electron-withdrawing substituent, which facilitates various nucleophilic and electrophilic reactions. Moreover, its fluorinated nature contributes to the compound's resistance to hydrolysis and thermal degradation—properties that are highly desirable in industrial applications. Recent research has explored its potential as a building block for fluorinated pharmaceuticals and agrochemicals.

In terms of synthesis, N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide can be prepared through a variety of methods. One common approach involves the reaction of (R,S)-cyclohexane diamine with trifluoromethanesulfonyl chloride under controlled conditions. This method ensures high yields and excellent stereochemical control. The stereochemistry of the compound is crucial for its applications in asymmetric catalysis and enantioselective synthesis. As reported in *Organic Letters*, this compound has been successfully employed as a ligand in palladium-catalyzed cross-coupling reactions.

The applications of N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide extend beyond organic synthesis. Its unique properties make it an ideal candidate for use in materials science and biotechnology. For example, it has been utilized as a precursor for the synthesis of advanced polymers with tailored mechanical and electronic properties. Additionally, its role as a chiral selector in chromatography has been explored extensively.

From an environmental standpoint, the stability and biodegradability of N-[(1S,2S)-2-Aminocyclohexyl]-trifluoromethanesulfonamide are critical considerations for its large-scale use. Recent studies have focused on optimizing its production processes to minimize waste and energy consumption. Green chemistry principles have been integrated into its synthesis pathways to ensure sustainability.

In conclusion,N-[(1S,S)-cyclohexyl]trifluoromethanesulfonamide (CAS No 3 4 4 4 4) stands out as a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique structure enables it to serve as both a functional material and a key intermediate in advanced chemical syntheses. As research continues to uncover new possibilities for this compound,further innovations are expected that will enhance its utility across various industries.

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